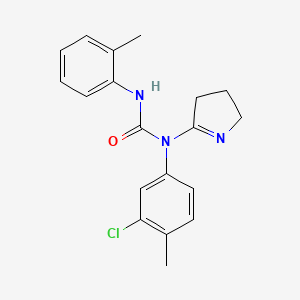

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(o-tolyl)urea

Description

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(o-tolyl)urea is a urea-based compound characterized by three distinct substituents:

- 3-chloro-4-methylphenyl group: A chlorinated aromatic ring with a methyl substituent at the para position, enhancing lipophilicity and steric bulk.

- o-tolyl group: An ortho-methyl-substituted phenyl ring, which may influence steric interactions and electronic properties .

Urea derivatives are widely studied for their biological activities, including pesticidal, herbicidal, and pharmaceutical applications.

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O/c1-13-9-10-15(12-16(13)20)23(18-8-5-11-21-18)19(24)22-17-7-4-3-6-14(17)2/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTCJXSGBIRQOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(o-tolyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C19H20ClN3O2

- Molecular Weight : 357.84 g/mol

- CAS Number : 905797-36-6

The structure includes a chloro-substituted aromatic ring, a pyrrole derivative, and an o-tolyl urea moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in cancer progression and inflammatory responses. The urea moiety is known to participate in hydrogen bonding and hydrophobic interactions, which are critical for binding to target proteins.

1. Anticancer Activity

Research indicates that urea derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and others.

- Mechanism : Induction of cell cycle arrest and apoptosis through the activation of caspases.

Table 1 summarizes the anticancer activity of related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 26 | ERK1/2 inhibition |

| Compound B | MCF7 | 49.85 | Apoptosis induction |

| This compound | A549 | TBD | TBD |

2. Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties by inhibiting key inflammatory pathways. Studies have shown that similar urea derivatives can reduce the production of pro-inflammatory cytokines.

Case Study 1: Urease Inhibition

A study focused on urease inhibition demonstrated that derivatives similar to this compound could effectively inhibit urease activity, which is crucial in treating conditions like renal failure and infections. The synthesized compounds were tested against urease with varying functional groups influencing their efficacy.

Case Study 2: Free Radical Scavenging

In another study assessing antioxidant properties, compounds derived from similar structures exhibited significant free radical scavenging activity, suggesting potential applications in oxidative stress-related diseases.

Pharmacological Profile

The pharmacological profile of this compound suggests multiple therapeutic applications:

- Cancer Therapy : Targeting specific cancer pathways.

- Anti-inflammatory Agents : Reducing inflammation in chronic diseases.

- Antioxidants : Potential use in oxidative stress management.

Comparison with Similar Compounds

Key Structural Insights:

- Substituent Diversity : Unlike fluazuron and flubendiamide, which prioritize halogenation for pesticidal activity, the target compound emphasizes aromatic and heterocyclic groups, suggesting a different mechanism of action.

- Rigidity vs. Flexibility : The dihydro-pyrrole group introduces conformational constraints compared to the fully saturated bicyclic systems in Enamine Ltd’s analogs .

Physicochemical and Functional Properties

Solubility and Lipophilicity

- The o-tolyl group and chlorinated phenyl ring likely reduce aqueous solubility compared to urea derivatives with polar substituents (e.g., trifluoromethyl groups in ).

- The dihydro-pyrrole may moderate lipophilicity by providing hydrogen-bonding sites, balancing the hydrophobic effects of aromatic substituents .

Q & A

Q. What are the key synthetic pathways for 1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(o-tolyl)urea?

The synthesis typically involves multi-step reactions, including:

- Intermediate Preparation : Chlorination of aniline derivatives to form substituted aromatic precursors (e.g., 3-chloro-4-methylaniline) .

- Urea Formation : Reaction of isocyanates with amines under controlled conditions (e.g., using toluene or xylene as solvents, refluxing for 25–30 hours) .

- Purification : Recrystallization from methanol or ethanol to achieve >95% purity .

- Catalytic Optimization : Use of catalysts like ammonium persulfate (APS) to enhance reaction efficiency .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

- X-ray Crystallography : Determines precise bond lengths, angles, and conformation (e.g., Acta Crystallographica reports for analogous urea derivatives) .

- Spectroscopy : NMR (¹H/¹³C) for functional group identification and MS for molecular weight confirmation .

- Computational Modeling : Density Functional Theory (DFT) to predict electronic properties and reactive sites .

Q. What are the compound’s solubility and stability profiles under experimental conditions?

- Solubility : Tested in polar (DMSO, methanol) and non-polar solvents (toluene) to optimize reaction conditions .

- Stability : Assessed via accelerated degradation studies under varying pH, temperature, and light exposure . Hydrolytic stability is critical due to the urea moiety’s susceptibility to acidic/basic conditions .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro, methyl, pyrrolidine) influence bioactivity?

- Structure-Activity Relationship (SAR) :

- The 3-chloro-4-methylphenyl group enhances lipophilicity, potentially improving membrane permeability .

- The pyrrolidine ring introduces conformational rigidity, affecting receptor binding kinetics .

- Comparative studies with fluorophenyl or thiophene analogs show altered enzyme inhibition profiles (e.g., cytochrome P450) .

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) increase electrophilicity, impacting reactivity in nucleophilic environments .

Q. What experimental strategies resolve contradictions in reported biological data?

- Systematic Replication : Reproduce assays under standardized conditions (e.g., fixed cell lines, inhibitor concentrations) .

- Meta-Analysis : Cross-reference data from PubChem, crystallography databases, and peer-reviewed studies to identify outliers .

- Advanced Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding affinities .

Q. How can synthesis yield be optimized for scalable research applications?

- Flow Chemistry : Continuous flow reactors improve reproducibility and scalability (e.g., Omura-Sharma-Swern oxidation protocols) .

- Design of Experiments (DoE) : Statistical optimization of temperature, catalyst loading, and reaction time .

- In Situ Monitoring : Real-time FTIR or HPLC tracking to identify intermediate bottlenecks .

Methodological Considerations

- Contradictory Data : Address discrepancies in biological activity by comparing substituent electronic profiles (e.g., chloro vs. fluoro analogs) .

- Synthetic Challenges : Mitigate side reactions (e.g., urea hydrolysis) by using inert atmospheres and anhydrous solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.